molecular formula C12H7BrClN3S2 B3255734 5-(Benzylthio)-2-bromo-7-chlorothiazolo[4,5-d]pyrimidine CAS No. 259102-55-1

5-(Benzylthio)-2-bromo-7-chlorothiazolo[4,5-d]pyrimidine

Cat. No.: B3255734
CAS No.: 259102-55-1
M. Wt: 372.7 g/mol
InChI Key: XLRUZCUIVQWNJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Benzylthio)-2-bromo-7-chlorothiazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the thiazolopyrimidine family. This compound is characterized by the presence of a thiazole ring fused to a pyrimidine ring, with additional substituents including a benzylthio group, a bromine atom, and a chlorine atom. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzylthio)-2-bromo-7-chlorothiazolo[4,5-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is then constructed by cyclization reactions involving appropriate amidine or guanidine derivatives.

    Introduction of Substituents: The benzylthio group is introduced via nucleophilic substitution reactions, while the bromine and chlorine atoms are introduced through halogenation reactions using reagents such as bromine and chlorine gas or their respective halogenating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

5-(Benzylthio)-2-bromo-7-chlorothiazolo[4,5-d]pyrimidine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The thiazole and pyrimidine rings can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The benzylthio group can participate in coupling reactions, forming new carbon-sulfur bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, or other strong nucleophiles can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazolopyrimidines, while oxidation and reduction can lead to the formation of different oxidized or reduced derivatives.

Scientific Research Applications

5-(Benzylthio)-2-bromo-7-chlorothiazolo[4,5-d]pyrimidine has a wide range of scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Biological Research: It is used as a tool compound to study various biological processes and pathways, including enzyme inhibition and receptor binding.

    Materials Science: The unique electronic properties of this compound make it of interest in the development of new materials for electronic and optoelectronic applications.

Mechanism of Action

The mechanism of action of 5-(Benzylthio)-2-bromo-7-chlorothiazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylthio group can enhance binding affinity to these targets, while the bromine and chlorine atoms can modulate the compound’s electronic properties. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Benzylthio-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine: This compound shares a similar benzylthio group but has a different ring structure.

    5-(2-Benzylthio)-7-chlorothiazolo[4,5-d]pyrimidine: This compound is closely related but lacks the bromine atom.

Uniqueness

5-(Benzylthio)-2-bromo-7-chlorothiazolo[4,5-d]pyrimidine is unique due to the combination of its substituents and ring structure, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-benzylsulfanyl-2-bromo-7-chloro-[1,3]thiazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrClN3S2/c13-11-16-10-8(19-11)9(14)15-12(17-10)18-6-7-4-2-1-3-5-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRUZCUIVQWNJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC3=C(C(=N2)Cl)SC(=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Benzylthio)-2-bromo-7-chlorothiazolo[4,5-d]pyrimidine
Reactant of Route 2
5-(Benzylthio)-2-bromo-7-chlorothiazolo[4,5-d]pyrimidine
Reactant of Route 3
Reactant of Route 3
5-(Benzylthio)-2-bromo-7-chlorothiazolo[4,5-d]pyrimidine
Reactant of Route 4
5-(Benzylthio)-2-bromo-7-chlorothiazolo[4,5-d]pyrimidine
Reactant of Route 5
5-(Benzylthio)-2-bromo-7-chlorothiazolo[4,5-d]pyrimidine
Reactant of Route 6
Reactant of Route 6
5-(Benzylthio)-2-bromo-7-chlorothiazolo[4,5-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.